2-(Difluoromethoxy)benzo[d]oxazole-6-methanol
Description
Properties
Molecular Formula |
C9H7F2NO3 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-1,3-benzoxazol-6-yl]methanol |
InChI |
InChI=1S/C9H7F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-3,8,13H,4H2 |
InChI Key |
VQDXDIXZFGBTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(=N2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenols with Difluoromethoxy-Substituted Aldehydes
The primary method involves cyclizing a 2-aminophenol derivative with a difluoromethoxy-substituted aldehyde under acidic conditions. This approach ensures the formation of the benzo[d]oxazole core while positioning substituents at defined positions.
Mechanistic Outline :
-
Cyclization : The 2-aminophenol reacts with the aldehyde via a Schiff base intermediate, followed by dehydration and ring closure to form the oxazole ring.
-
Functionalization : The difluoromethoxy group is introduced pre-cyclization via electrophilic aromatic substitution or post-cyclization using difluoromethylation reagents (e.g., S-(difluoromethyl)sulfonium salts).
Example Reaction :
Difluoromethylation of Phenolic Intermediates
Post-cyclization difluoromethylation is employed to introduce the OCF₂H group selectively. This method leverages bench-stable reagents like S-(difluoromethyl)sulfonium salts under mild conditions.
Procedure :
-
Base Activation : Phenolic intermediates are deprotonated using LiOH or NaH.
-
Reagent Addition : The sulfonium salt (1.2 equiv) is added in fluorobenzene or dichloromethane, facilitating difluorocarbene transfer to the phenoxide.
Yield Optimization :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LiOH | Fluorobenzene | 25 | 80 |
| NaH | Dichloromethane | 10 | 73 |
Reduction of Formyl Intermediates
When the hydroxymethyl group is introduced post-cyclization, formyl precursors are reduced to CH₂OH. This is achieved using NaBH₄ or catalytic hydrogenation.
Example :
Detailed Reaction Conditions and Case Studies
BF₃·Et₂O-Mediated Cyclization
This method, adapted from benzo[d]oxazole synthesis, employs boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid to facilitate cyclization.
Procedure :
-
Substrate : 2-Aminophenol-6-methanol.
-
Reagent : N-Chlorosulfonyl isocyanate (NCTS) or difluoromethoxy-substituted aldehydes.
Yield Data :
| Substrate | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Aminophenol-6-methanol | 4-OCF₂H-Benzaldehyde | BF₃·Et₂O | 86 |
| 2-Aminophenol | NCTS | BF₃·Et₂O | 75 |
Based on analogous cyclization reactions.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-6-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation and alkylation reactions are common, where hydrogen atoms are replaced with halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation reactions may involve alkyl halides.
Major Products
The major products formed from these reactions include difluoromethoxy-substituted benzoxazole derivatives, which can exhibit enhanced pharmacological activities .
Scientific Research Applications
Antimicrobial Activity
2-(Difluoromethoxy)benzo[d]oxazole-6-methanol exhibits promising antibacterial and antifungal activities. Studies have indicated that derivatives of benzoxazoles can inhibit the growth of various pathogens, including:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans, Aspergillus niger
Anticancer Properties
Research has shown that this compound can induce apoptosis in cancer cells. For instance, in vitro studies have demonstrated its ability to damage DNA in cancer cell lines, highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, showing efficacy in reducing inflammation markers in various biological models.
Industrial Applications
This compound is utilized in the production of advanced materials, including:
- Polymers : Its unique chemical properties make it suitable for developing high-performance polymers.
- Coatings : The compound's stability and reactivity allow for its use in protective coatings.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Abhay et al., synthesized benzimidazole derivatives were screened for antimicrobial activity using the disc diffusion method. The results indicated that compounds similar to this compound exhibited significant inhibition zones against tested pathogens, comparable to standard antibiotics .
Case Study 2: Anticancer Activity
Research published in Molecules highlighted that derivatives of benzoxazole showed significant cytotoxic effects on cancer cell lines through colony formation assays and TUNEL assays. These studies confirmed the potential of compounds like this compound in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents (Positions) | Key Properties | References |
|---|---|---|---|---|
| 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol | Benzo[d]oxazole | –OCF₂H (2), –CH₂OH (6) | Enhanced hydrophilicity; potential metabolic stability due to –OCF₂H | [12], [14] |
| 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | Benzimidazole | –OCF₂H (5), –SH (2) | Used in pantoprazole synthesis; prone to oxidation to sulfoxide/sulfone forms | [6], [14] |
| 2-Methylbenzo[d]oxazole-6-amine | Benzo[d]oxazole | –CH₃ (2), –NH₂ (6) | High nucleophilicity at –NH₂; used in ligand design for coordination chemistry | [8], [10] |
| 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole | Benzo[d]thiazole | –Cl (2), –OCF₃ (6) | Increased lipophilicity; stable under acidic conditions | [13], [16] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Benzo[d]imidazole | –C₆H₄F (2) | Demonstrates metabolic resistance; used as a template for drug development | [3], [5] |
Key Observations:
Electron-Withdrawing Substituents : The difluoromethoxy (–OCF₂H) group in the target compound and its benzimidazole analog () enhances metabolic stability compared to methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) groups, which are more susceptible to enzymatic degradation .
Hydrophilicity vs. Lipophilicity : The hydroxymethyl (–CH₂OH) group at position 6 improves aqueous solubility relative to methyl (–CH₃) or aryl substituents (e.g., 4-fluorophenyl in ), which are associated with increased lipophilicity and membrane permeability .
Synthetic Challenges : Unlike benzimidazoles (), benzo[d]oxazoles require stringent control of cyclization conditions to avoid side reactions, particularly when introducing polar groups like –CH₂OH .
Stability and Degradation Pathways
- Oxidative Stability : Unlike sulfur-containing analogs (e.g., 5-(difluoromethoxy)-2-thiobenzimidazole in ), the benzo[d]oxazole core resists oxidation, making it preferable for applications requiring long-term stability .
- Hydrolytic Sensitivity : The hydroxymethyl group may undergo esterification or oxidation under acidic conditions, necessitating protective strategies during synthesis .
Biological Activity
2-(Difluoromethoxy)benzo[d]oxazole-6-methanol is a compound of interest in medicinal chemistry, particularly due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a difluoromethoxy group and a hydroxymethyl group, contributing to its solubility and bioavailability. Its molecular formula is CHFNO, with a molecular weight of approximately 215.15 g/mol. The presence of the difluoromethoxy group enhances its reactivity and interaction with biological targets, making it a promising candidate for drug development.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various oxazole derivatives reported the Minimum Inhibitory Concentrations (MIC) against different pathogens:
| Compound | MIC (µg/ml) against Candida albicans | MIC (µg/ml) against Aspergillus niger |
|---|---|---|
| This compound | 1.6 | 1.6 |
| Standard Drug (5-Fluorocytosine) | 3.2 | 1.6 |
This data indicates that the compound has comparable efficacy to established antifungal agents, suggesting its potential as a therapeutic agent in treating fungal infections .
Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. It has shown promising cytotoxic activity against several cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The mechanism of action appears to involve apoptosis induction through modulation of the Bcl-2 family proteins and inhibition of histone deacetylases (HDACs), which leads to increased acetylation of histones and subsequent activation of apoptotic pathways .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may inhibit enzyme activities by binding to active sites, thereby modulating metabolic pathways relevant to disease processes such as cancer and microbial infections .
Case Studies
- Antimicrobial Efficacy : In a comparative study, derivatives of oxazole were synthesized and tested against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, outperforming standard antibiotics like ampicillin in certain assays .
- Cytotoxicity in Cancer Cells : A study conducted on human tumor cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .
Q & A
Q. What established synthetic routes are available for preparing 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol, and which reaction parameters critically influence yield?
The synthesis of structurally analogous difluoromethoxy-containing benzimidazoles (e.g., pantoprazole derivatives) typically involves condensation and oxidation steps. For example, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole can be condensed with a chloromethyl pyridine derivative in the presence of an inorganic base, followed by oxidation to form the sulfinyl or sulfone derivatives . Critical parameters include:
- Reagent stoichiometry : Excess oxidizing agents (e.g., meta-chloroperbenzoic acid) may lead to overoxidation to sulfone impurities .
- Temperature control : Oxidation reactions often require low temperatures (0–5°C) to minimize side reactions .
- Light protection : Amber glassware is essential to prevent photodegradation during synthesis and purification .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR can confirm the positions of the difluoromethoxy and methanol groups. For similar compounds, aromatic protons resonate at δ 7.0–8.5 ppm, while the difluoromethoxy group shows distinct splitting patterns .
- IR spectroscopy : Absorbance near 3410 cm indicates N-H stretching in benzimidazole derivatives .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 310 [M + 1] for related compounds) confirm molecular weight .
Q. How does the difluoromethoxy group influence the compound’s solubility and reactivity in derivatization reactions?
The electron-withdrawing nature of the difluoromethoxy group reduces electron density on the aromatic ring, potentially decreasing solubility in polar solvents. However, it enhances stability against metabolic degradation, a property leveraged in proton-pump inhibitors like pantoprazole . For derivatization, the 6-methanol group can be acylated or alkylated under mild conditions (e.g., using acetic anhydride or methyl iodide in DMF), though steric hindrance may require optimized catalysts .
Advanced Questions
Q. How can researchers resolve and quantify isomeric impurities or tautomeric forms in this compound using chromatographic methods?
Tautomeric mixtures (e.g., 6- vs. 5-substituted isomers) can be resolved via reverse-phase HPLC with the following conditions:
- Column : C18 (250 mm × 4.6 mm, 5 µm) .
- Mobile phase : Gradient of acetonitrile and phosphate buffer (pH 7.0) .
- Detection : UV at 305 nm, where impurities (e.g., sulfones or thioether byproducts) exhibit distinct retention times (Table 1) .
| Component | Relative Retention Time | Limit (%) |
|---|---|---|
| Main compound | 1.0 | — |
| Sulfone impurity | 1.3 | ≤0.3 |
| Thioether impurity | 2.7 | ≤0.3 |
Q. What strategies are recommended for analyzing oxidative degradation products under accelerated stability conditions?
Forced degradation studies (40°C/75% RH for 3 months) can identify major degradation pathways:
- Oxidative degradation : Use LC-MS to detect sulfone derivatives formed via overoxidation. A validated HPLC method with a 0.1% trifluoroacetic acid/acetonitrile gradient achieves baseline separation of degradation products .
- Hydrolytic degradation : Acidic/basic conditions may cleave the difluoromethoxy group, detectable via F NMR .
Q. What challenges arise in achieving regioselective functionalization at the 6-methanol position, and how can they be mitigated?
Regioselectivity is hindered by the proximity of the difluoromethoxy group and benzoxazole’s electron-rich core. Strategies include:
Q. Methodological Notes
- Chromatography : Always use amber vials and low-actinic glassware to prevent photodegradation during analysis .
- Synthesis scale-up : Pilot studies should optimize stirring rate and reagent addition speed to control exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
